molecular formula C9H8ClN3 B1276545 3-chloro-4-(1H-imidazol-1-yl)aniline CAS No. 869942-76-7

3-chloro-4-(1H-imidazol-1-yl)aniline

Cat. No. B1276545
CAS RN: 869942-76-7
M. Wt: 193.63 g/mol
InChI Key: QWZGGODEZYBJKU-UHFFFAOYSA-N
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Description

The compound 3-chloro-4-(1H-imidazol-1-yl)aniline is a derivative of aniline, which is a pivotal building block in pharmaceuticals and agrochemicals. Aniline derivatives are known for their diverse biological activities and are often synthesized for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of aniline derivatives can be achieved through various methods. For instance, the 1,3-bis(carboxymethyl)imidazolium chloride has been used as a metal-free and recyclable catalyst for the synthesis of N-allylanilines through allylic substitution of alcohols with anilines. This method is advantageous due to its mild reaction conditions and the ability to reuse the catalyst multiple times without loss of activity . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has been investigated using both experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT calculations. These studies provide insights into the geometrical parameters, vibrational frequencies, and electronic properties of the molecule, which are crucial for understanding the behavior and reactivity of the compound .

Chemical Reactions Analysis

Aniline derivatives can participate in various chemical reactions. The Schiff base of aniline derivatives has been synthesized through condensation reactions, which are fundamental in forming complex structures with potential biological activities . The reactivity of these compounds can be influenced by the presence of substituents on the aniline ring, which can affect the outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For example, the presence of chlorine and imidazole rings can affect the compound's polarity, solubility, and reactivity. The study on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline provides an example of how substituents can alter the properties of an aniline derivative, leading to a compound with high yield and little environmental pollution . The electronic properties, such as dipole moment, polarizability, and hyperpolarizability, are also important factors that can be calculated to predict the behavior of these compounds under different conditions .

Scientific Research Applications

  • Chemical Structure and Crystal Packing Analysis

    • The compound 4-chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)aniline, which is structurally related to 3-chloro-4-(1H-imidazol-1-yl)aniline, was studied for its chemical structure and crystal packing. This research highlighted the weak intermolecular interactions that help consolidate the crystal packing of such compounds (Kim et al., 2010).
  • Sensing Applications in Metal Ion Detection

    • Tetrasubstituted imidazole compounds, including those similar to this compound, have been developed for detecting metal ions. These compounds demonstrate a selective and sensitive response to specific ions, such as Fe3+, in UV spectrophotometry and fluorescence spectrometry (Yanpeng et al., 2019).
  • Reactions with N-nucleophiles

    • Research on reactions involving 2-chloro-4,5-dihydroimidazole with N-nucleophiles, which is similar in structure to this compound, explored the synthesis of compounds that bear structural resemblances to potent agonists of imidazoline receptors (Sa̧czewski et al., 2001).
  • Fluorescent Chemosensor for Metal Ions

    • Research on anthracene- and pyrene-bearing imidazoles, closely related to this compound, has shown their application as fluorescent chemosensors. These compounds are highly selective and sensitive towards specific metal ions and can be used in living cells (Shree et al., 2019).
  • Synthesis of Compounds for Anticancer Applications

    • Benzimidazole–thiazole derivatives, synthesized using compounds similar to this compound, have been studied for their potential as anticancer agents. These compounds have shown promising activity against various cancer cell lines (Nofal et al., 2014).
  • Ortho-Chlorination of Aryls

    • The use of chlorinating agents for the ortho-selective chlorination of aniline derivatives, structurally related to this compound, has been explored. This approach is significant in the synthesis of various electronically differentiated anilides and sulfonamides under aqueous conditions (Vinayak et al., 2018).
  • Spectroscopic and Computational Analysis

    • Tetrasubstituted imidazoles have been synthesized and analyzed using X-ray crystallography, spectroscopic techniques, and computational methods. This research provides insights into the chemical structures, spectroscopic properties, and non-linear optical properties of such compounds, which are relevant to the study of this compound (Ahmad et al., 2018).

properties

IUPAC Name

3-chloro-4-imidazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZGGODEZYBJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424415
Record name 3-chloro-4-(1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869942-76-7
Record name 3-chloro-4-(1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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